
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate, also known as IMB-1, is a compound that has gained interest in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate is not fully understood. However, it has been suggested that 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate may exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has been found to modulate the expression of various genes involved in inflammation and cancer, including COX-2, iNOS, MMP-9, and VEGF. It has also been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the production of inflammatory mediators. In addition, 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has been found to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as SOD and CAT.
Vorteile Und Einschränkungen Für Laborexperimente
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has several advantages for lab experiments, including its high purity and stability, as well as its potent anti-inflammatory and anti-cancer activities. However, its limited solubility in water and some organic solvents may pose challenges for certain experiments. In addition, further studies are needed to determine the optimal dosage and treatment duration of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate for different applications.
Zukünftige Richtungen
Several future directions for the study of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate can be identified. These include investigating its potential as a therapeutic agent for neurodegenerative diseases, as well as for other inflammatory and autoimmune disorders. In addition, further studies are needed to elucidate the mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate and to identify its molecular targets. Finally, the development of novel derivatives of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective anti-inflammatory and anti-cancer agents.
Synthesemethoden
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzyl alcohol with isobutyl chloroformate to form the intermediate compound, which is then reacted with 2-hydroxy-3-methylbenzoic acid to yield 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 2-hydroxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-12(2)24-18(21)15-9-7-14(8-10-15)11-23-19(22)16-6-4-5-13(3)17(16)20/h4-10,12,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVRACFPDIZTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

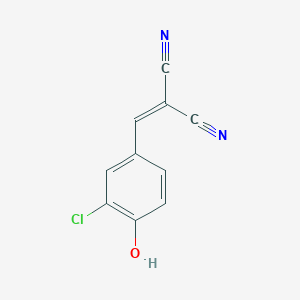
![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)
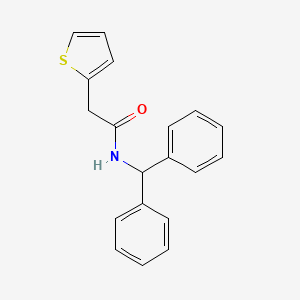
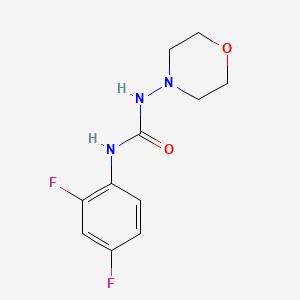
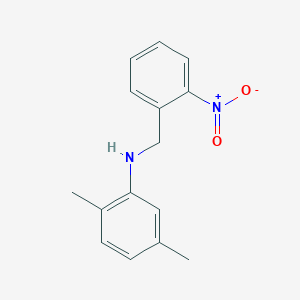
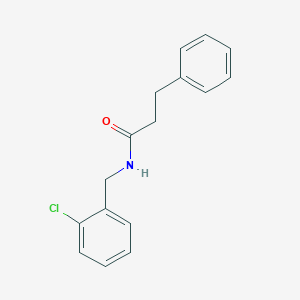
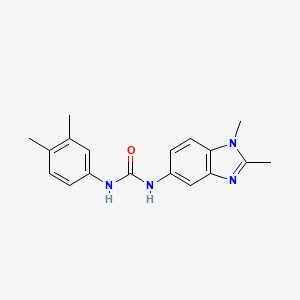

![3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)
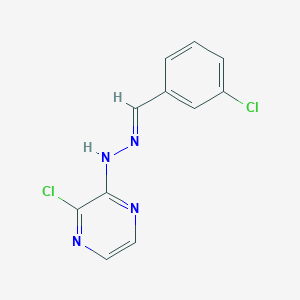
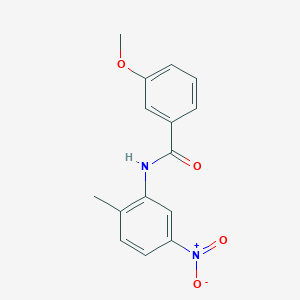
![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)